molecular formula C22H47NO5S B12765034 Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt CAS No. 70788-32-8

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt

Cat. No.: B12765034
CAS No.: 70788-32-8
M. Wt: 437.7 g/mol
InChI Key: VGCYPXYTTNIKEV-UHFFFAOYSA-N
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Description

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt (CAS 70788-32-8) is a sulfonated fatty acid ester with a 14-carbon backbone. The sulfonate group at the second carbon and the 2-ethylhexyl ester group enhance its surfactant properties, making it suitable for applications requiring emulsification or solubilization. The ammonium counterion improves water solubility compared to the free acid form. This compound is listed on Canada’s Non-domestic Substances List (NDSL), subjecting its manufacture or import to regulatory scrutiny under the New Substances Notification Regulations .

Properties

CAS No.

70788-32-8

Molecular Formula

C22H47NO5S

Molecular Weight

437.7 g/mol

IUPAC Name

azanium;1-(2-ethylhexoxy)-1-oxotetradecane-2-sulfonate

InChI

InChI=1S/C22H44O5S.H3N/c1-4-7-9-10-11-12-13-14-15-16-18-21(28(24,25)26)22(23)27-19-20(6-3)17-8-5-2;/h20-21H,4-19H2,1-3H3,(H,24,25,26);1H3

InChI Key

VGCYPXYTTNIKEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt typically involves the sulfonation of tetradecanoic acid followed by esterification with 2-ethylhexanol. The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The sulfonation and esterification reactions are optimized for high yield and purity. The final product is then neutralized with ammonium hydroxide to form the ammonium salt.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies involving cell membranes due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. The sulfonate group interacts with water molecules, while the hydrophobic tail interacts with oil molecules, facilitating the mixing of otherwise immiscible liquids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonated Fatty Acid Esters with Ammonium/Sodium Salts

  • Decanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt (CAS 67845-74-3): Shorter carbon chain (10 vs. Similar ammonium counterion enhances solubility but may differ in micelle formation efficiency due to chain length .
  • Octanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt (CAS 97158-33-3): Even shorter chain (8 carbons), resulting in higher critical micelle concentration (CMC) and weaker surfactant stability compared to the tetradecanoic analog .
  • Butanedioic acid, 2-sulfo-, 1-octadecyl ester, ammonium salt (CAS 94213-63-5) :

    • Longer alkyl chain (18 carbons) increases hydrophobicity, likely improving oil-in-water emulsification but reducing solubility in polar solvents .

Sulfurous Acid Esters with Alkyl Groups

Compounds like Sulfurous acid, 2-ethylhexyl isohexyl ester (C₁₇H₃₀O₃S, MW 314.50) and Sulfurous acid, butyl nonyl ester (C₁₃H₂₈O₃S, MW 264.43) ():

  • Lack the sulfonate (-SO₃⁻) group, reducing ionic character and surfactant efficacy.
  • Lower molecular weights suggest diminished film-forming capabilities compared to the target compound .

Phosphate-Based Surfactants

  • Ammonium bis(2-ethylhexyl) phosphate (CAS N/A) :
    • Phosphate ester headgroup instead of sulfonate, offering different pH-dependent behavior and chelation properties.
    • Similar 2-ethylhexyl group provides comparable hydrophobicity but may exhibit distinct biodegradability profiles .

Functional and Regulatory Comparisons

Regulatory Status

  • The target compound is regulated under Canada’s NDSL but lacks the stringent restrictions applied to perfluorinated sulfonic acids (PFAS) like pentadecafluoro-1-heptanesulfonic acid, ammonium salt (CAS 68259-07-4) , which are classified as Substances of Very High Concern (SVHC) due to persistence and toxicity .

Data Table: Key Properties of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Regulatory Status
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt (70788-32-8) C₂₂H₄₅NO₅S 451.67 Long-chain sulfonate, ammonium salt NDSL-listed
Decanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt (67845-74-3) C₁₈H₃₉NO₅S 397.56 Medium-chain sulfonate Not specified
Octanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt (97158-33-3) C₁₆H₃₅NO₅S 353.49 Short-chain sulfonate Not specified
Sulfurous acid, 2-ethylhexyl isohexyl ester (N/A) C₁₇H₃₀O₃S 314.50 Non-sulfonate, sulfurous ester Not specified
Ammonium bis(2-ethylhexyl) phosphate (N/A) C₁₆H₃₈NO₄P 339.44 Phosphate ester, ammonium salt Not specified

Biological Activity

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, ammonium salt (commonly referred to as C14-SO4-EH) is a surfactant compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

C14-SO4-EH is characterized by:

  • Molecular Formula : C20_{20}H41_{41}NO4_{4}S
  • Molecular Weight : Approximately 447.67 g/mol
  • Functional Groups : Contains a tetradecanoic acid backbone, a sulfonate group, and an ester linkage to an alkyl group derived from 2-ethylhexanol.

This unique structure enhances its solubility in aqueous environments, making it effective as a surfactant and emulsifier in various applications.

Surfactant Properties

C14-SO4-EH exhibits significant surfactant properties that allow it to interact with biological membranes. This interaction can modify membrane permeability and fluidity, which may influence:

  • Drug Absorption : Enhancing the absorption of therapeutic agents across cellular membranes.
  • Cell Membrane Integrity : Potentially affecting cell viability and function due to changes in membrane dynamics.

Toxicity Studies

Research indicates that C14-SO4-EH has a relatively low toxicity profile:

  • In acute toxicity studies, the oral LD50 was determined to be 1,000 mg/kg in males and 500 mg/kg in females .
  • A repeated dose toxicity study showed no significant clinical signs of toxicity at doses up to 1.2% in the diet of rats, indicating a NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg bw/day .

Interaction with Biological Systems

C14-SO4-EH has been shown to interact with proteins and biomolecules:

  • It may alter protein conformation or activity due to its surfactant nature, impacting various biochemical pathways.
  • The compound's ability to modify membrane characteristics can also affect cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of C14-SO4-EH compared to similar compounds:

Compound NameStructure CharacteristicsUnique Features
Dioctyl sulfosuccinateDialkyl sulfosuccinate with two octyl groupsCommonly used as a laxative
Diethylhexyl sodium sulfosuccinateSodium salt of diethylhexyl sulfosuccinateUsed primarily as a surfactant
Docusate sodiumSodium salt of dioctyl sulfosuccinateWidely used as a stool softener
Tetradecanoic acidSaturated fatty acid without sulfonate or esterBasic fatty acid structure
This compound Unique combination of long-chain fatty acids and sulfonate functionalityEnhanced surfactant properties across industries

The unique combination of functionalities in C14-SO4-EH allows for broader applications compared to its analogs while maintaining effective biological activity.

Study on Drug Delivery Enhancement

In a study examining the impact of surfactants on drug delivery systems, C14-SO4-EH was tested for its ability to enhance the absorption of hydrophobic drugs. Results indicated that formulations containing this compound significantly improved drug solubility and bioavailability compared to controls without surfactants.

Skin Irritation Assessment

A human health assessment evaluated the skin irritation potential of various esters, including C14-SO4-EH. The study reported minimal irritation reactions (mean Draize scores ≤1), suggesting that the compound is safe for topical applications .

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